molecular formula C11H9ClN2 B2968050 4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile CAS No. 1510965-06-6

4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile

Cat. No.: B2968050
CAS No.: 1510965-06-6
M. Wt: 204.66
InChI Key: AFMFLAFHRUXVRV-UHFFFAOYSA-N
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Description

“4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile” is a chemical compound with the CAS Number: 1510965-06-6 . It has a molecular weight of 204.66 . The IUPAC name for this compound is 2-chloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H9ClN2/c12-11-8(5-13)4-9-6-1-2-7(3-6)10(9)14-11/h4,6-7H,1-3H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Organometallic Structures and Bonding

The study by Jurkschat et al. (1985) focuses on the crystal and molecular structure of 1-aza-5-stanna-5-chlorotricyclo[3.3.3.0]undecane, highlighting the trigonal bipyramidal environment of the tin atom with nitrogen and chlorine atoms in apical positions, indicative of the interest in understanding the bonding and structural characteristics of organometallic compounds with complex cyclic structures Jurkschat, Tzschach, Meunier-Piret, & Meerssche, 1985.

Conformational Analysis

Berger (1978) investigated the conformational dependence of spin-spin coupling constants in compounds such as 2-azabicyclo(2.2.2)octan-3-One and 4-azatricyclo(4.3.1.1^3,8)undecan-5-one. This research highlights the importance of understanding how the molecular structure influences physical properties, which is critical in the design and application of novel compounds Berger, 1978.

Photochemical Reactions

PacChyongjin et al. (1972) described the photochemical (4 + 4) cycloaddition of furan to α-naphthonitrile, leading to a complex cycloadduct. This work underscores the utility of photochemical reactions in synthesizing complex cyclic structures, potentially relevant to the synthesis or modification of compounds like 4-Chloro-3-azatricyclo[6.2.1.0^2,7]undeca-2(7),3,5-triene-5-carbonitrile PacChyongjin, SugiokaTaizo, & SakuraiHiroshi, 1972.

Synthetic Applications

The synthesis and application of complex cyclic structures are a common theme in the research of compounds with intricate molecular frameworks. For example, Gomez et al. (1999) discussed the synthesis of anellated pyranose derivatives, demonstrating the versatility of cyclic compounds in synthetic chemistry and their potential applications in designing new materials or biologically active molecules Gomez, Quincoces, Peseke, Michalik, & Reinke, 1999.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

4-chloro-3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-11-8(5-13)4-9-6-1-2-7(3-6)10(9)14-11/h4,6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMFLAFHRUXVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=C2N=C(C(=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510965-06-6
Record name 4-chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile
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